molecular formula C19H23BrN6O3 B2405290 8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione CAS No. 949665-68-3

8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione

Cat. No. B2405290
M. Wt: 463.336
InChI Key: YYAHHFWAAQECFS-UFFVCSGVSA-N
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Description

The compound “8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione” is listed in some chemical catalogs12. However, detailed information about its structure and properties is not readily available.



Scientific Research Applications

Bromophenol Coupling

Research on bromophenols coupled with nucleoside base derivatives, similar in structure to the compound , shows potential applications in natural product chemistry and bioactive compound discovery. One such study involved isolating new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides (Ma et al., 2007).

Fluorescence Properties

The synthesis of specific compounds like phthalimid-3-yl and-4-yl aminoethylenes and pyrroloquinolines, which have similar bromo and methoxyphenyl components, reveals interesting fluorescence properties. These properties are useful in developing fluorescent dyes for various applications (Rangnekar & Rajadhyaksha, 1987).

PET Ligand Synthesis

A compound structurally similar to the one has been synthesized for use as a PET ligand in clinical studies. Although this specific ligand was not successful for its intended purpose, the methodology provides insights into the synthesis of complex organic molecules for medical imaging (Majo et al., 2008).

Antagonist Synthesis

Compounds with similar structural features have been synthesized for potential use as antagonists in drug development. For example, the synthesis of an orally active CCR5 antagonist demonstrates the relevance of such structures in therapeutic applications (Ikemoto et al., 2005).

properties

CAS RN

949665-68-3

Product Name

8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione

Molecular Formula

C19H23BrN6O3

Molecular Weight

463.336

IUPAC Name

8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C19H23BrN6O3/c1-11(2)7-8-26-15-16(25(3)19(28)23-17(15)27)22-18(26)24-21-10-12-9-13(20)5-6-14(12)29-4/h5-6,9-11H,7-8H2,1-4H3,(H,22,24)(H,23,27,28)/b21-10+

InChI Key

YYAHHFWAAQECFS-UFFVCSGVSA-N

SMILES

CC(C)CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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